Triclabendazole-D3

Übersicht

Beschreibung

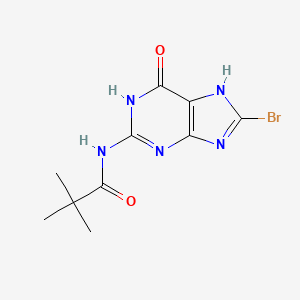

Triclabendazole-D3 is an anthelmintic drug that can be applied topically or orally . It is the D3 stereoisomer of triclabendazole, which has been shown to have higher activity against intestinal worms than the racemic mixture . Triclabendazole-D3 is the labelled analogue of Triclabendazole, which is an imidazole anthelmintic drug .

Molecular Structure Analysis

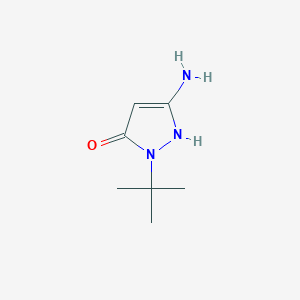

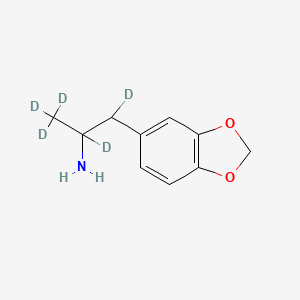

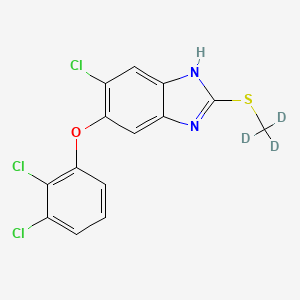

The molecular formula of Triclabendazole-D3 is C14H6D3Cl3N2OS . The average molecular weight is 362.68 . The structure of Triclabendazole-D3 is similar to that of Triclabendazole, with the difference being the presence of three deuterium atoms in place of hydrogen .

Chemical Reactions Analysis

Triclabendazole undergoes oxidation to form sulfoxide and sulfone metabolites . These metabolites are active against both the immature and mature worms of Fasciola hepatica and Fasciola gigantica helminths . The same chemical reactions are expected to occur with Triclabendazole-D3.

Physical And Chemical Properties Analysis

Triclabendazole-D3 has a molecular weight of 362.68 and a molecular formula of C14H6D3Cl3N2OS . The physicochemical characterization of the systems showed a detectable evidence of drug amorphization by increasing the carrier ratio .

Wissenschaftliche Forschungsanwendungen

Treatment of Fascioliasis

Triclabendazole is primarily used as an antihelminthic drug for the treatment of fascioliasis in humans . Fascioliasis is caused by two species of flukes, Fasciola hepatica and Fasciola gigantica, which primarily infect goats, cattle, and sheep . Humans can become infected after ingestion of larval flukes in contaminated water or aquatic vegetables . Triclabendazole has been shown to have high efficacy in the treatment of human fascioliasis in adults and children and in all stages and forms of infection .

Antibacterial Applications

Triclabendazole has been repurposed to treat infections caused by Staphylococcus spp. and Vancomycin-Resistant Enterococci . In vitro, Triclabendazole selectively kills methicillin-sensitive and methicillin-resistant Staphylococcus aureus and Staphylococcus pseudintermedius at a minimum inhibitory concentration (MIC) range of 2–4 µg/mL, and vancomycin-resistant enterococci at a MIC range of 4–8 µg/mL .

Treatment of Gram-Negative Bacteria

Triclabendazole also inhibits key Gram-negative bacteria in the presence of sub-inhibitory concentrations of polymyxin B (PMB), returning MIC 90 values of 1 µg/mL for Escherichia coli, 8 µg/mL for Klebsiella pneumoniae, 2 µg/mL for Acinetobacter baumannii and 4 µg/mL for Pseudomonas aeruginosa .

Intracellular Bacterial Infections

Triclabendazole has been found to be bacteriostatic against intracellular S. aureus but bactericidal against intracellular S. pseudintermedius .

Drug Repurposing

One approach to combat the increasing incidence of multidrug-resistant (MDR) bacterial pathogens involves repurposing existing compounds with known safety and development pathways as new antibacterial classes with potentially novel mechanisms of action . Triclabendazole, originally developed to treat Fasciola hepatica (liver fluke) in sheep and cattle, and later in humans, is one such compound .

Future Research Potential

Further research such as use of differential, timed exposure RNAseq, fluorescence-based protein and lipid binding experiments and electron microscopy studies could potentially unlock the target/s and mechanism of action of triclabendazole in susceptible bacteria .

Wirkmechanismus

Target of Action

Triclabendazole-D3 primarily targets the helminths Fasciola hepatica and Fasciola gigantica, also known as the common liver fluke and the sheep liver fluke . These parasites can infect humans following ingestion of larvae in contaminated water or food .

Mode of Action

It is generally accepted that triclabendazole and its metabolites bind to the beta-tubulin of the fluke, inhibiting the formation of microtubules . This interaction leads to a decrease in the resting membrane potential, inhibition of motility, and disruption of the surface as well as ultrastructure that include inhibition of spermatogenesis and vitelline cells .

Biochemical Pathways

Triclabendazole-D3 affects the Ras-adenylyl cyclase-protein kinase A nutrient-sensing pathway . The pharmacological inhibition of this pathway by Triclabendazole-D3 increases resistance to oxidants, heat stress, and extends the chronological life . It is suggested that Triclabendazole-D3 decreases the intracellular level of cyclic AMP by inhibiting adenylyl cyclase .

Pharmacokinetics

Triclabendazole-D3 is typically administered orally . Following a single 10-mg/kg dose of oral Triclabendazole given with a meal, peak plasma concentrations of the unchanged drug and its active sulfoxide metabolite are attained within 3–4 hours . Food enhances the absorption of Triclabendazole . The drug is metabolized through oxidation to sulfone and sulfoxide metabolites . The elimination half-life is 22–24 hours, and it is excreted mainly in feces (>95%), with a small amount in urine (2%) and milk (<1%) .

Result of Action

Triclabendazole-D3 and its metabolites are active against both the immature and mature worms of Fasciola hepatica and Fasciola gigantica helminths . The drug’s action results in the death of these parasites, effectively treating the infection .

Action Environment

The efficacy and stability of Triclabendazole-D3 can be influenced by various environmental factors. For instance, the presence of food enhances the absorption of the drug, impacting its bioavailability . Furthermore, the drug may be found in goat milk when given as a single dose to a lactating female goat , indicating that the drug’s action can be influenced by the physiological state of the host.

Safety and Hazards

Triclabendazole is generally safe with few side effects, which can include abdominal pain and headaches . Biliary colic may occur due to dying worms . While no harm has been found with use during pregnancy, triclabendazole has not been studied well in this population . Similar safety and hazards are expected for Triclabendazole-D3.

Zukünftige Richtungen

Triclabendazole has been approved for medical use in the United States in 2019 . It is on the World Health Organization’s List of Essential Medicines . For human use, it can be obtained from the World Health Organization . It is also used in animals . The future directions for Triclabendazole-D3 would likely follow a similar path, with potential for further research and development in the treatment of parasitic infections.

Eigenschaften

IUPAC Name |

6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfanyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDXQQQCQDHHW-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043058 | |

| Record name | Triclabendazole-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triclabendazole-D3 | |

CAS RN |

1353867-93-2 | |

| Record name | Triclabendazole-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.